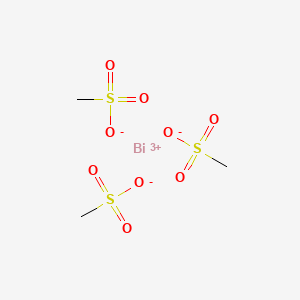

bismuth;bis(methylsulfonyloxy)bismuthanyl methanesulfonate;methanesulfonate

Description

Chemical Synthesis Approaches

Chemical synthesis remains a primary method for the laboratory and industrial-scale production of Bismuth(III) methanesulfonate (B1217627). These methods typically involve the reaction of a bismuth-containing precursor with methanesulfonic acid or its derivatives.

A common and straightforward method for synthesizing Bismuth(III) methanesulfonate is the direct reaction of bismuth oxide (Bi₂O₃) with methanesulfonic acid (CH₃SO₃H). smolecule.com The reaction proceeds as an acid-base reaction, where the basic bismuth oxide reacts with the strong methanesulfonic acid to form the corresponding salt and water.

The general chemical equation for this reaction is:

Bi₂O₃ + 6CH₃SO₃H → 2Bi(CH₃SO₃)₃ + 3H₂O smolecule.com

This reaction is typically carried out at elevated temperatures, around 140°C, for a duration that can extend up to 24 hours to ensure complete reaction. cdnsciencepub.com However, the reaction time can be significantly reduced to 2 to 3 hours due to the increasing basicity of bismuth oxide. cdnsciencepub.com The resulting product is often an acidic, aqueous solution with a high concentration of bismuth.

One study detailed a process where bismuth oxide was slowly added to a 70% methanesulfonic acid solution at room temperature, with subsequent heating to approximately 105°C to dissolve any turbidity. This method yielded a saturated solution containing 380 g/L of bismuth and 160 g/L of free methanesulfonic acid. Adding more bismuth oxide led to the precipitation of bismuthyl methanesulfonate, which was not soluble under these conditions. google.com

Another variation of this synthesis involves the reaction of bismuth oxide with methanesulfonic anhydride (B1165640) ((CH₃)₂S₂O₅). This reaction is also conducted at approximately 140°C for about 24 hours. The resulting solid product is then washed with diethyl ether. cdnsciencepub.com

Table 1: Reaction Conditions for Direct Synthesis

| Reactants | Temperature (°C) | Duration | Solvent | Reference |

|---|---|---|---|---|

| Bismuth Oxide, Methanesulfonic Acid | ~140 | 24 hours | None specified | cdnsciencepub.com |

| Bismuth Oxide, Methanesulfonic Acid | Room Temp, then ~105 | Not specified | Aqueous | google.com |

| Bismuth Oxide, Methanesulfonic Anhydride | ~140 | 2-3 hours | None (washed with diethyl ether) | cdnsciencepub.com |

The use of solvents can facilitate the synthesis of Bismuth(III) methanesulfonate by improving the solubility of reactants and potentially increasing the yield. smolecule.com Water and ethanol (B145695) are common solvents employed in these methods. smolecule.com

For instance, a study on the synthesis of Bismuth(III) trifluoromethanesulfonate (B1224126), a related compound, utilized aqueous alcohol solutions. researchgate.net While the specific details for Bismuth(III) methanesulfonate are less documented in the provided search results, the principle of using a solvent to mediate the reaction between the bismuth source and methanesulfonic acid is a recognized synthetic strategy.

Research has also shown that dissolving bismuth oxide powder in an acidic solution with a specific amount of methanesulfonic acid at 75-80°C in a water bath can produce a stable and transparent Bismuth(III) methanesulfonate solution after about two hours of stirring. cityu.edu.hk

On an industrial scale, Bismuth(III) methanesulfonate is often produced through proprietary processes that aim for high-purity raw materials and result in a highly concentrated aqueous solution. These solutions are acidic and are typically stored in dry areas in their original sealed packaging to maintain stability. chemicalbook.com The final product is often delivered with a Bismuth(III) methanesulfonate concentration of ≥715 g/L, which corresponds to a bismuth content of ≥300 g/L, and may contain free methanesulfonic acid up to ≤175 g/l. tmg-chemicals.com

A significant challenge in the chemical synthesis for industrial applications is the careful control of reactant addition. For example, when preparing a concentrated solution, the bismuth-containing raw material must be added very slowly to prevent irreversible precipitation. The rate of addition can be as low as 1 g/min for a 100 ml volume, which can be a drawback for large-scale production. google.com

Electrochemical Synthesis Approaches

Electrochemical methods offer an alternative pathway to synthesize Bismuth(III) methanesulfonate, often allowing for the production of highly concentrated solutions that are difficult to achieve through purely chemical means. google.com

A key electrochemical method involves the anodic dissolution of metallic bismuth in a methanesulfonic acid electrolyte. google.comrsc.org In this process, a metallic bismuth anode is placed in an electrolytic cell containing an aqueous solution of methanesulfonic acid. google.com When a direct current is applied, the bismuth metal at the anode oxidizes and dissolves into the electrolyte as Bi³⁺ ions, which then combine with the methanesulfonate anions to form Bismuth(III) methanesulfonate. rsc.org

This method has been shown to produce highly concentrated and hydrolysis-stable solutions of Bismuth(III) methanesulfonate, with concentrations reaching at least 600 g/L. google.com This is significantly higher than the concentrations typically achievable through chemical dissolution methods, which are often limited to around 380 g/L. google.com The resulting solutions are stable upon storage and can be diluted with deionized water as needed without causing precipitation. google.com

The process can be applied to other metals as well, but it is crucial to carefully control process variables to avoid the formation of undesired oxidation states. rsc.org For bismuth, this electrochemical approach has proven surprisingly effective. google.com

To achieve high concentrations of Bismuth(III) methanesulfonate, the parameters of the electrolytic cell must be carefully optimized. Key parameters include the concentration of the methanesulfonic acid, temperature, voltage, and current density.

A patented process describes using an aqueous solution of methanesulfonic acid with a concentration ranging from 20 to 70% by weight. google.comgoogle.com The electrolysis is carried out at a temperature between 15 and 100°C, a voltage of 3 to 15 V, and a current density of 2 to 20 A/dm². google.com The reaction time can range from 4 to 20 hours. google.com

In one specific example, a 500 g/L solution of methanesulfonic acid was used with a metallic bismuth anode. The electrolysis was conducted for 24 hours at a current of 8 A (approximately 3 A/dm²) and a voltage of 12 V. The temperature of the cell rose to 50°C. The resulting electrolyte had a bismuth content of 270 g/L, corresponding to a Bismuth(III) methanesulfonate concentration of 637 g/L, with 200 g/L of free methanesulfonic acid. google.com

For continuous production, the concentrated metal salt solution can be removed from the electrolysis cell, and fresh methanesulfonic acid can be added to maintain the process. google.com

Table 2: Electrochemical Synthesis Parameters

| Parameter | Value Range | Reference |

|---|---|---|

| Methanesulfonic Acid Concentration | 20-70% by weight | google.comgoogle.com |

| Temperature | 15-100 °C | google.com |

| Voltage | 3-15 V | google.com |

| Current Density | 2-20 A/dm² | google.com |

| Duration | 4-20 hours | google.com |

Propriétés

Numéro CAS |

82617-81-0 |

|---|---|

Formule moléculaire |

C6H18Bi2O18S6 |

Poids moléculaire |

988.6 g/mol |

Nom IUPAC |

bismuth;bis(methylsulfonyloxy)bismuthanyl methanesulfonate;methanesulfonate |

InChI |

InChI=1S/6CH4O3S.2Bi/c6*1-5(2,3)4;;/h6*1H3,(H,2,3,4);;/q;;;;;;2*+3/p-6 |

Clé InChI |

DCHGVQSCWRWZNL-UHFFFAOYSA-H |

SMILES canonique |

CS(=O)(=O)O.[Bi] |

Autres numéros CAS |

82617-81-0 |

Origine du produit |

United States |

Synthetic Methodologies for Bismuth Iii Methanesulfonate

Hydrometallurgical Pathways for Bismuth Recovery and Salt Formation

Transformation Pretreatment of Bismuth-Containing Residues

For certain bismuth-containing materials, particularly residues from other metallurgical processes like pressure leaching of sulfide (B99878) concentrates, a pretreatment step is necessary to convert the bismuth into a more acid-soluble form. acs.orgacs.org A common residue, for instance, contains bismuth in the form of bismuth-based jarosite or Bi₂(OH)₂SO₄, which is not readily soluble in acid. acs.org

A key pretreatment strategy involves transforming this compound into acid-soluble bismuth oxide (Bi₂O₃). acs.orgacs.org This is typically achieved by treating the residue with a sodium hydroxide (B78521) (NaOH) solution. The process effectively converts the bismuth-containing sulfate (B86663) compound into Bi₂O₃, making it amenable to subsequent leaching in methanesulfonic acid. acs.orgconsensus.app This transformation is a critical step to ensure high recovery rates in the subsequent leaching stage. acs.org One study demonstrated this "transformation pretreatment─methanesulfonic acid (MSA) leaching─bismuth electrodeposition" pathway to successfully separate bismuth from associated minerals like pyrite (B73398) and molybdenite. acs.org

Methanesulfonic Acid Leaching Processes

Once the bismuth-containing material is in a suitable form, it undergoes leaching with methanesulfonic acid to produce a solution of Bismuth(III) methanesulfonate (B1217627). This process can be applied to various raw materials, from pretreated residues to bismuth sulfide concentrates and by-products from lead smelting. researchgate.netcsu.edu.cn

In the case of bismuth sulfide concentrates (Bi₂S₃), a direct oxidative pressure leaching process in an MSA medium has been proven effective. Research has shown that a high percentage of bismuth can be extracted under specific conditions. For example, one study achieved over 95% bismuth leaching efficiency from a bismuth sulfide concentrate. researchgate.net This demonstrates MSA's capability as a robust leaching agent for primary bismuth sources. researchgate.net Another investigation into a clean smelting process for bismuthinite concentrate also highlighted the effectiveness of MSA-based systems. researchgate.net

For by-products of lead smelting, an oxidation leaching process using hydrogen peroxide as the oxidant in an MSA solution is employed to dissolve the bismuth from bismuth-rich anode slime. csu.edu.cn The MSA selectively dissolves lead and bismuth, aiding in their separation from other metals like antimony. csu.edu.cn Similarly, the acid-soluble Bi₂O₃ from the transformation pretreatment step is readily leached in an MSA solution to form the desired bismuth methanesulfonate solution for electrodeposition. acs.org

The efficiency of the leaching process is dependent on several key parameters, as detailed in the following table based on research findings.

Subsequent Electrodeposition for Metal or Salt Generation

The final step in this hydrometallurgical pathway is the recovery of bismuth from the Bismuth(III) methanesulfonate solution, which is typically achieved through electrodeposition (electrowinning). acs.orgresearchgate.net This process allows for the generation of high-purity metallic bismuth and the regeneration of the MSA electrolyte for recycling back into the leaching stage, creating a closed-loop and more sustainable process. csu.edu.cnacs.orgacs.org

The electrolyte for this process is the Bismuth(III) methanesulfonate solution generated during leaching, often with specific concentrations of dissolved bismuth (as Bi³⁺) and free methanesulfonic acid. google.com Research has shown that a flat, dense, and high-purity bismuth metal deposit can be obtained by carefully controlling the electrodeposition parameters. acs.org The purity of the electrodeposited bismuth can exceed 99.96%. acs.orgacs.org

The table below summarizes key findings from various studies on the electrodeposition of bismuth from methanesulfonic acid electrolytes.

Table 2: Research Findings on Bismuth Electrodeposition from MSA Electrolytes

| Parameter | Value/Condition | Result | Source(s) |

|---|---|---|---|

| Purity of Cathode Product | >99.96% | High-purity metallic bismuth | acs.orgacs.org |

| Cathode Current Density | 150 A/m² | 99.5% pure Bi metal, 85.46% current efficiency | researchgate.net |

| Cathode Current Density | 180 A/m² (with 0.5 g/L CL additive) | >99.96% pure Bi metal, 98.25% cathodic current efficiency | acs.org |

| Cathode Current Density | 300 A/m² | Production of cathode bismuth and anode slime | google.com |

| Total Bismuth Recovery | 97% | From bismuth-based acid-leaching residue to final metal product | acs.orgconsensus.app |

In addition to electrowinning metallic bismuth, electrolytic methods can also be used to directly prepare concentrated, hydrolysis-stable aqueous solutions of Bismuth(III) methanesulfonate. google.com This is achieved through the electrolytic dissolution of a metallic bismuth anode in a methanesulfonic acid solution, capable of producing solutions with concentrations of at least 600 grams per liter. google.com

Advanced Spectroscopic and Structural Characterization of Bismuth Iii Methanesulfonate

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure of Bismuth(III) methanesulfonate (B1217627). These methods are sensitive to the vibrations of the methanesulfonate anion and the coordination effects imposed by the Bismuth(III) cation.

FTIR spectroscopy is instrumental in identifying the functional groups and probing the coordination of the methanesulfonate ligand to the bismuth cation. The infrared spectrum of Bismuth(III) methanesulfonate is dominated by the characteristic vibrations of the methanesulfonate (CH₃SO₃⁻) anion. The coordination of the methanesulfonate ion to the bismuth center can lead to changes in the symmetry of the anion, resulting in the splitting of degenerate vibrational modes and shifts in vibrational frequencies.

A key indicator of coordination is the behavior of the S-O stretching modes. In the free methanesulfonate ion, which possesses C₃ᵥ symmetry, the asymmetric S-O stretching mode is degenerate. Upon coordination to a metal center like Bi(III), this symmetry is lowered, leading to a splitting of this band. nih.gov The vibrational modes of the methyl group (C-H stretches and deformations) are generally less affected by the coordination environment. nih.govresearchgate.net

Table 1: Typical FTIR Vibrational Frequencies for Metal Methanesulfonates

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

| ν(CH₃) | 2900-3100 | C-H stretching |

| δ(CH₃) | 1300-1500 | C-H bending |

| νₐₛ(SO₃) | 1150-1300 | Asymmetric S-O stretching |

| νₛ(SO₃) | 1000-1100 | Symmetric S-O stretching |

| ρ(CH₃) | 900-1000 | Methyl rocking |

| ν(CS) | 700-800 | C-S stretching |

| δ(SO₃) | 500-600 | O-S-O bending |

Note: The exact frequencies for Bismuth(III) methanesulfonate may vary based on its specific coordination and solid-state structure.

Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrations of the methanesulfonate anion. The Raman spectra of methanesulfonate salts typically show strong bands corresponding to the symmetric S-O and C-S stretching modes. nih.gov Similar to FTIR, the coordination of the methanesulfonate anion to the bismuth cation can induce changes in the Raman spectrum, although the SO₃ modes in Raman spectra generally show less variation compared to infrared spectra. nih.gov

Studies on methanesulfonic acid and its anion have helped in the assignment of their normal modes of vibration. scilit.comresearchgate.net The methanesulfonate anion has 18 internal modes of vibration, which can be classified based on its C₃ᵥ symmetry. nih.gov

Table 2: Raman Active Vibrational Modes of the Methanesulfonate Anion

| Symmetry | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| A₁ | C-H stretch | ~2940 |

| A₁ | H-C-H bend | ~1420 |

| A₁ | S=O stretch | ~1060 |

| A₁ | O=S=O bend | ~560 |

| A₁ | C-S stretch | ~780 |

| E | C-H stretch | ~3020 |

| E | H-C-H bend | ~1450 |

| E | Methyl rock | ~970 |

| E | S=O stretch | ~1200 |

| E | O=S=O bend | ~530 |

| E | Sulfonate rock | ~340 |

Source: Adapted from vibrational studies of methanesulfonate ions. nih.govscilit.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a versatile technique for elucidating the structure of Bismuth(III) methanesulfonate in both solution and the solid state. It can provide information on the coordination environment of the bismuth atom and can be used to monitor reactions in real-time.

The coordination environment of the bismuth atom in Bismuth(III) methanesulfonate can be directly probed using ²⁰⁹Bi NMR spectroscopy. huji.ac.il Bismuth has one NMR active nucleus, ²⁰⁹Bi, which is a quadrupolar nucleus (spin I = 9/2) and is 100% naturally abundant. huji.ac.ilpascal-man.com However, its large quadrupole moment can lead to very broad signals, making high-resolution NMR challenging. huji.ac.il

Despite the challenges, solid-state ²⁰⁹Bi NMR has been successfully applied to characterize the local environment of bismuth in various compounds. nih.govresearchgate.net The ²⁰⁹Bi chemical shift and the quadrupolar coupling constant are highly sensitive to the symmetry and nature of the ligands surrounding the bismuth nucleus. nih.gov These parameters, often obtained from spectra acquired at high magnetic fields, can provide valuable information about the coordination number and geometry of the bismuth center in Bismuth(III) methanesulfonate. nih.govresearchgate.net

Table 3: Properties of the ²⁰⁹Bi Nucleus for NMR Spectroscopy

| Property | Value |

| Spin (I) | 9/2 |

| Natural Abundance (%) | 100 |

| Chemical Shift Range (ppm) | ~3300 |

| Reference Compound | Saturated Bi(NO₃)₃ in conc. HNO₃ |

| Linewidth of Reference (Hz) | 2978 |

| Receptivity relative to ¹H | 0.144 |

Source: Data compiled from NMR resources. huji.ac.il

In-situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing insights into reaction kinetics, intermediates, and mechanisms. nih.govpharmtech.comchemrxiv.org When Bismuth(III) methanesulfonate is used as a catalyst or reagent, ¹H, ¹³C, or other relevant nuclei NMR can be employed to follow the progress of the reaction. nih.govillinois.edu

By acquiring spectra at regular intervals, the concentrations of reactants, products, and any observable intermediates can be quantified over time. nih.gov This is particularly useful for understanding the role of the bismuth catalyst in reactions such as esterifications or alkylations, where methanesulfonic acid and its salts are often employed. rsc.org The non-invasive nature of NMR allows for the study of the reaction under actual process conditions. pharmtech.com

X-ray Diffraction Techniques

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. For Bismuth(III) methanesulfonate, single-crystal XRD could provide precise information on bond lengths, bond angles, and the coordination geometry of the bismuth ion, as well as the packing of the ions in the crystal lattice.

In the absence of single crystals, powder XRD can be used to identify the crystalline phases present and to obtain information about the unit cell parameters. imim.pl The diffraction pattern is a unique fingerprint of the crystalline material. By comparing the experimental powder pattern with databases or through structure refinement methods like Rietveld refinement, the crystal structure can be determined. imim.pl The crystallite size and strain within the material can also be estimated from the broadening of the diffraction peaks. nih.gov

Single-Crystal X-ray Diffraction for Molecular Structures and Coordination Geometry

Bismuth(III) is known for its flexible coordination sphere, often exhibiting coordination numbers ranging from three to ten, influenced by the steric and electronic properties of its ligands. In a related bismuth(III) sulfonate complex, a [5+4] coordination has been observed, characterized by five shorter primary bonds and four longer, weaker interactions. Another structural study of a dinuclear bismuth(III) complex revealed a bioctahedral geometry. These examples suggest that the bismuth center in Bismuth(III) methanesulfonate likely adopts a higher coordination number, with the oxygen atoms of the methanesulfonate ligands coordinating to the bismuth ion. The resulting geometry is anticipated to be complex, potentially forming a polymeric network in the solid state.

A hypothetical single-crystal X-ray diffraction analysis of Bismuth(III) methanesulfonate would involve growing a suitable single crystal, mounting it on a goniometer, and irradiating it with a monochromatic X-ray beam. The diffraction pattern produced would be collected and analyzed to generate an electron density map, from which the atomic positions could be determined and refined. The resulting structural data would be presented in a crystallographic information file (CIF) and would include key parameters such as those listed in the interactive table below.

Interactive Table: Hypothetical Crystallographic Data for Bismuth(III) Methanesulfonate

| Parameter | Expected Value/Information |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| Bi-O bond lengths (Å) | Expected to be in the range of 2.2 - 2.9 Å |

| O-Bi-O bond angles (°) | Dependent on the coordination geometry |

| Coordination Geometry | Likely distorted octahedral or higher coordination |

Powder X-ray Diffraction for Crystalline Phase Identification and Purity

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is primarily used to identify the crystalline phases present in a sample and to assess its purity. smolecule.com For the synthesis of Bismuth(III) methanesulfonate, PXRD would be employed to confirm the formation of the desired crystalline product and to detect the presence of any unreacted starting materials or crystalline byproducts.

The analysis involves irradiating a powdered sample with a monochromatic X-ray beam and measuring the intensity of the diffracted X-rays at various angles (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is a unique "fingerprint" of the crystalline material. By comparing the experimental pattern with reference patterns from crystallographic databases, the identity of the compound can be confirmed.

In the context of Bismuth(III) methanesulfonate, a sharp and well-defined diffraction pattern would indicate a highly crystalline material. The absence of peaks corresponding to starting materials like bismuth oxide would confirm the completion of the reaction. The presence of any additional peaks would suggest the existence of impurities or different polymorphic forms of the product.

Interactive Table: Interpretation of a Hypothetical PXRD Pattern for Bismuth(III) Methanesulfonate

| Feature of PXRD Pattern | Interpretation |

| Peak Positions (2θ) | Characteristic of the crystal lattice parameters of Bismuth(III) methanesulfonate. |

| Peak Intensities | Related to the arrangement of atoms within the crystal structure. |

| Peak Broadening | Can provide information about crystallite size and lattice strain. |

| Presence of Additional Peaks | Indicates the presence of crystalline impurities or multiple phases. |

| Amorphous Halo | Suggests the presence of non-crystalline (amorphous) material in the sample. |

Thermal Analysis Methods

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric analysis and differential thermal analysis are particularly valuable for understanding the thermal stability and decomposition behavior of Bismuth(III) methanesulfonate.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways of Bismuth(III) Methanesulfonate

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. particletechlabs.com This technique is instrumental in determining the thermal stability of a compound and elucidating its decomposition pathway. For Bismuth(III) methanesulfonate, a TGA experiment would reveal the temperatures at which mass loss occurs, corresponding to events such as dehydration or decomposition.

Based on studies of other metal methanesulfonates, the thermal decomposition of Bismuth(III) methanesulfonate is expected to proceed in a stepwise manner. researchgate.net An initial mass loss at lower temperatures could be attributed to the loss of any residual solvent or adsorbed water. At higher temperatures, the decomposition of the methanesulfonate ligands would occur, likely leading to the formation of volatile products such as sulfur oxides and organic fragments. The final residue at elevated temperatures is anticipated to be a stable bismuth oxide, such as Bi₂O₃. researchgate.net

The TGA curve, a plot of mass versus temperature, would show distinct steps corresponding to each mass loss event. The temperature at the onset of each step provides information about the thermal stability of the compound.

Interactive Table: Expected TGA Data for Bismuth(III) Methanesulfonate

| Temperature Range (°C) | Expected Mass Loss Event | Corresponding Mass Loss (%) |

| < 150 | Loss of adsorbed water or solvent | Dependent on sample history |

| > 400 | Decomposition of methanesulfonate ligands | Theoretical value calculable |

| > 850 | Formation of final bismuth oxide residue | Theoretical value calculable |

Differential Thermal Analysis (DTA) Studies of Thermal Transitions

Differential thermal analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. uni-siegen.de DTA can detect thermal events such as phase transitions, melting, crystallization, and decomposition, which are associated with either an endothermic (heat absorbing) or exothermic (heat releasing) process.

For Bismuth(III) methanesulfonate, a DTA curve would complement the TGA data by providing information on the energetics of the observed thermal events. For instance, the decomposition of the methanesulfonate ligands is likely to be an exothermic process, which would be observed as a peak in the DTA thermogram. Any phase transitions occurring before decomposition would appear as distinct endothermic or exothermic peaks.

By combining TGA and DTA, a comprehensive thermal profile of Bismuth(III) methanesulfonate can be established, detailing both the mass changes and the associated energetic transitions that occur upon heating.

Interactive Table: Expected DTA Events for Bismuth(III) Methanesulfonate

| Temperature Range (°C) | Expected Thermal Event | Nature of Event (Endo/Exo) |

| To be determined | Phase transition (if any) | Endothermic or Exothermic |

| > 400 | Decomposition | Exothermic |

Surface and Elemental Analysis Techniques

Surface-sensitive techniques are crucial for determining the elemental composition and oxidation states of the atoms at the surface of a material. X-ray photoelectron spectroscopy is a powerful tool for this purpose.

X-ray Photoelectron Spectroscopy (XPS) for Bismuth Oxidation State and Surface Composition

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For Bismuth(III) methanesulfonate, XPS analysis would be primarily focused on confirming the +3 oxidation state of the bismuth atom. The core-level spectrum of bismuth, specifically the Bi 4f region, is characteristic of its oxidation state. The Bi 4f spectrum exhibits a doublet corresponding to the Bi 4f₇/₂ and Bi 4f₅/₂ spin-orbit components. The binding energy of these peaks is sensitive to the chemical environment of the bismuth atom. For Bismuth(III) oxide (Bi₂O₃), the Bi 4f₇/₂ peak is typically observed at approximately 159 eV. thermofisher.comthermofisher.com A similar binding energy is expected for Bismuth(III) methanesulfonate, confirming the presence of Bi³⁺. researchgate.netresearchgate.net

In addition to bismuth, XPS can also provide information on the other elements present, such as carbon, oxygen, and sulfur, from the methanesulfonate ligand. High-resolution spectra of the C 1s, O 1s, and S 2p regions can provide further insights into the chemical bonding within the compound.

Interactive Table: Expected XPS Binding Energies for Bismuth(III) Methanesulfonate

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

| Bismuth (Bi) | 4f₇/₂ | ~159 | Confirms Bi(III) oxidation state |

| Bismuth (Bi) | 4f₅/₂ | ~164.3 | Spin-orbit splitting component |

| Sulfur (S) | 2p | ~168-170 | Characteristic of sulfonate group |

| Oxygen (O) | 1s | ~531-533 | Indicates Bi-O and S-O bonding environments |

| Carbon (C) | 1s | ~285-288 | Relates to the methyl group of the methanesulfonate |

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Elemental Composition Quantification

Inductively coupled plasma optical emission spectrometry (ICP-OES) is a powerful and widely used analytical technique for determining the elemental composition of materials with high sensitivity and accuracy. The method involves introducing a sample into a high-temperature plasma, which excites atoms and ions, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

For Bismuth(III) methanesulfonate, ICP-OES is the standard method for verifying the stoichiometric purity of synthesized batches. The analysis provides quantitative data on the mass percentages of bismuth, sulfur, and other potential metallic impurities. Samples are typically prepared by digestion in a suitable acid matrix, such as nitric acid, to ensure complete dissolution and prevent precipitation before introduction into the plasma.

The quantification of bismuth and sulfur is critical to confirm that the salt has been formed in the correct Bi³⁺ to (CH₃SO₃)⁻ ratio. The theoretical elemental composition of pure Bismuth(III) methanesulfonate serves as the reference against which experimental data are compared.

Table 1: Theoretical Elemental Composition of Bismuth(III) Methanesulfonate

This table is generated based on the chemical formula C₃H₉BiO₉S₃ and atomic weights of the constituent elements.

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage (%) |

| Bismuth | Bi | 208.98 | 208.98 | 42.24 |

| Carbon | C | 12.01 | 36.03 | 7.28 |

| Hydrogen | H | 1.01 | 9.09 | 1.84 |

| Sulfur | S | 32.07 | 96.21 | 19.45 |

| Oxygen | O | 16.00 | 144.00 | 29.11 |

Note: Experimental values obtained via ICP-OES for a high-purity sample are expected to closely align with these theoretical percentages.

Secondary Ion Mass Spectrometry (SIMS) for Surface Chemistry and Depth Profiling

Secondary Ion Mass Spectrometry (SIMS) is an ultra-sensitive surface analysis technique capable of detecting elements and molecular fragments at trace concentrations, often in the parts-per-million to parts-per-billion range. The technique works by bombarding a solid sample with a focused primary ion beam (such as Bi⁺, Cs⁺, or O₂⁻), which sputters atoms and molecules from the surface. A fraction of these sputtered particles are ionized and are then analyzed by a mass spectrometer.

SIMS is particularly valuable for characterizing the uppermost atomic layers of a material, making it ideal for:

Surface Contamination Analysis: Detecting any residual precursors, solvents, or environmental contaminants on the surface of Bismuth(III) methanesulfonate powders or films.

Chemical Mapping: Imaging the lateral distribution of specific elements or molecular fragments across the sample surface.

Depth Profiling: By continuously sputtering the surface, SIMS can analyze the elemental composition as a function of depth, which is crucial for characterizing thin films or identifying compositional variations within the near-surface region.

Two primary modes of SIMS operation are relevant for the analysis of Bismuth(III) methanesulfonate:

Static SIMS (S-SIMS): Uses a very low dose of primary ions to analyze the outermost monolayer without significant damage, providing information on surface molecular structure.

Dynamic SIMS (D-SIMS): Uses a higher ion dose to etch into the sample, providing quantitative elemental composition as a function of depth.

In the context of Bismuth(III) methanesulfonate, Time-of-Flight SIMS (ToF-SIMS) is often employed. ToF-SIMS analyzes the mass-to-charge ratio by measuring the time it takes for ions to travel to a detector, allowing for the simultaneous detection of a wide range of masses with high resolution. This is particularly useful for identifying both atomic species (like Bi⁺) and molecular fragments (like CH₃SO₃⁻) from the compound. Although highly applicable, specific research findings detailing the SIMS analysis of Bismuth(III) methanesulfonate are not widely available in the reviewed literature.

Electron Microscopy for Morphological and Microstructural Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology and topography of solid materials at high magnification. It operates by scanning a focused beam of electrons across a sample's surface. The interactions between the electrons and the sample generate various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image.

For Bismuth(III) methanesulfonate, which typically exists as a crystalline powder, SEM analysis is essential for characterizing:

Particle Morphology: Determining the shape, size, and surface texture of individual crystals or agglomerates. For instance, SEM can reveal whether particles are cubic, plate-like, or irregular.

Particle Size Distribution: By analyzing images containing a statistically significant number of particles, a distribution of particle sizes can be determined.

Degree of Agglomeration: Assessing the extent to which primary particles cluster together, which can influence the material's bulk properties and processability.

The sample preparation for SEM is relatively straightforward, typically involving mounting the powder onto a conductive stub and applying a thin conductive coating (e.g., gold or carbon) to prevent charging effects from the electron beam.

Transmission Electron Microscopy (TEM) for Nanoscale Structures and Crystal Defects

Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the visualization of materials at the nanoscale and even the atomic level. In TEM, a high-energy electron beam is transmitted through an ultra-thin specimen. The interaction of the electrons with the sample forms an image that provides detailed information about the internal structure of the material.

When applied to Bismuth(III) methanesulfonate, TEM can provide critical insights into:

Nanoscale Morphology: Characterizing the size and shape of primary nanoparticles if the material is synthesized in a nanostructured form.

Crystallinity: High-resolution TEM (HRTEM) can resolve the atomic lattice planes of a crystalline material, confirming its crystalline nature and identifying the orientation of nanocrystals.

Crystal Defects: Visualizing imperfections within the crystal lattice, such as dislocations, stacking faults, or grain boundaries, which can influence the material's chemical and physical properties.

Selected Area Electron Diffraction (SAED): This technique, performed within the TEM, produces a diffraction pattern that provides information about the crystal structure and lattice parameters of the material.

Sample preparation for TEM is more demanding than for SEM, requiring the sample to be thin enough for the electron beam to pass through, which may involve techniques like dispersion of nanoparticles onto a TEM grid or ultra-microtomy.

Electron Backscatter Diffraction (EBSD) for Crystallographic Orientation and Grain Analysis

Electron Backscatter Diffraction (EBSD) is an SEM-based technique used to determine the crystallographic orientation of individual grains within a polycrystalline material. The technique involves directing a stationary electron beam onto a tilted crystalline sample. The backscattered electrons that exit the sample form a unique diffraction pattern, known as a Kikuchi pattern, on a fluorescent screen. This pattern is characteristic of the crystal structure and its orientation relative to the electron beam.

For a polycrystalline sample of Bismuth(III) methanesulfonate, EBSD analysis can generate detailed maps that provide:

Crystal Orientation Mapping: Each point on the map is color-coded based on its crystallographic orientation, allowing for the visualization of individual grains and their orientations.

Grain Size and Shape Analysis: The EBSD software can automatically identify grain boundaries and calculate the size, shape, and distribution of grains within the analyzed area.

Texture Analysis: Determining if there is a preferred crystallographic orientation (texture) within the material, which can arise from synthesis or processing conditions.

Phase Identification: Differentiating between different crystalline phases if the sample is not phase-pure.

Successful EBSD analysis requires a well-prepared sample with a smooth, damage-free surface to ensure the formation of clear Kikuchi patterns.

Coordination Chemistry and Solution Behavior of Bismuth Iii Methanesulfonate

Ligand Coordination Modes and Geometries

The methanesulfonate (B1217627) anion (CH₃SO₃⁻), the conjugate base of methanesulfonic acid, possesses three oxygen atoms that can potentially coordinate to a metal center. This allows for several coordination modes:

Monodentate: The anion binds to the bismuth center through a single oxygen atom.

Bidentate: The anion binds using two of its oxygen atoms. This can be in a chelating fashion to a single metal center or, more commonly, as a bridging ligand connecting two different bismuth centers.

Tridentate: The anion coordinates through all three oxygen atoms, typically bridging multiple metal centers.

While a definitive single-crystal X-ray structure of simple bismuth(III) methanesulfonate is not widely reported in the provided literature, spectroscopic studies offer insight into its structure. Infrared spectral data for M(SO₃CH₃)₃ compounds (where M = As, Sb, Bi) show a complex S-O stretching region. This complexity is interpreted as evidence for the presence of bridging, bidentate methanesulfonate groups, which contribute to the formation of a polymeric structure. This bridging behavior is common for metal sulfonates and contributes to their often low solubility in non-coordinating solvents.

A defining characteristic of bismuth(III) chemistry is the presence of a stereochemically active 6s² lone pair of electrons. Unlike the more diffuse lone pairs of lighter elements, this electron pair occupies a significant volume in the coordination sphere of the bismuth ion, much like a bonded ligand. This has profound consequences on the coordination number and geometry of its complexes.

The lone pair's presence typically results in:

Irregular or Distorted Geometries: The coordination polyhedra are rarely symmetrical. Instead of ideal octahedral or tetrahedral geometries, bismuth(III) complexes often adopt "hemidirected" structures where the ligands are pushed to one side, leaving a gap or void in the coordination sphere occupied by the lone pair.

Variable Coordination Numbers: Bismuth(III) can accommodate a wide range of coordination numbers, often from six to nine, depending on the steric and electronic properties of the ligands. The flexible coordination geometry allows it to adapt to different ligand environments.

For instance, in a six-coordinate tris(chelate)bismuth(III) complex, the lone pair can force a distorted pentagonal pyramid geometry. In complexes with higher coordination numbers, the geometry can be described as a distorted square antiprism or tricapped trigonal prism, with the lone pair directed towards one of the faces. This inherent tendency towards distorted coordination, driven by the active lone pair, is a fundamental principle governing the structure of bismuth(III) methanesulfonate and its derivatives.

Complexation Reactions with Organic and Inorganic Ligands

Bismuth(III) methanesulfonate acts as a Lewis acid, capable of reacting with a variety of Lewis bases (ligands) to form more complex species. These reactions are central to its use in synthesis and its behavior in complex chemical environments.

In environmental systems, the interaction of bismuth with natural organic matter (NOM) is crucial for its mobility and bioavailability. Studies have shown that Bismuth(III) forms exceptionally strong complexes with organic material from soil. Even at a low pH of 1.2, over 99% of added bismuth(III) was found to bind to the solid organic phase.

The interaction with Suwannee River Fulvic Acid (SRFA), a standard model for NOM, demonstrates this high affinity. SRFA was found to dissolve metallic bismuth to a remarkable extent, achieving a concentration of 16.5 millimoles of bismuth per gram of carbon. Extended X-ray Absorption Fine Structure (EXAFS) data provides insight into the specific coordination environment, suggesting a unique and stable structure. The data supports a model where bismuth(III) binds to the carboxylate functional groups of the fulvic acid as a dimeric complex. In this arrangement, a single carboxylate group bridges two Bi³⁺ ions, leading to a Bi···Bi distance of approximately 3.85–4.12 Å.

| Parameter | Description | Finding | Reference |

|---|---|---|---|

| Binding Strength | Affinity of Bi(III) for soil organic matter. | Exceptionally strong; >99% bound at pH 1.2. | |

| Complexation Model | Proposed structure of the Bi(III)-NOM complex. | Dimeric Bi(III) complex bridged by a single carboxylate group (Bi–O–C–O–Bi). | |

| Coordination Details (EXAFS) | Bonding distances and numbers around the Bi(III) center. | Short Bi–O bond distances of 2.12–2.16 Å, with a Bi···Bi distance consistent with carboxylate bridging. | |

| Solubilizing Capacity | Ability of Suwannee River Fulvic Acid (SRFA) to dissolve metallic bismuth. | 16.5 mmol Bi per gram of carbon. |

Beyond its interaction with NOM, bismuth(III) methanesulfonate reacts with other donor ligands. Its Lewis acidic character allows it to accept electron pairs from various inorganic and organic species.

Studies have shown that in the presence of other methanesulfonate sources, such as cesium methanesulfonate, bismuth(III) methanesulfonate can form complex anions. The reaction in pure methanesulfonic acid yields the complex salt Cs[Bi(SO₃CH₃)₄]. This demonstrates the ability of the Bi³⁺ center to increase its coordination number by binding additional methanesulfonate ligands.

Furthermore, bismuth(III) methanesulfonate can form adducts with stronger Lewis acids, such as boron tribromide (BBr₃), indicating that the oxygen atoms of the methanesulfonate ligands can also act as Lewis basic sites. The affinity of the Bi(III) center for other donor atoms, such as sulfur and selenium, has been demonstrated in studies with bismuth(III) halides, which readily form complexes with thio- and seleno-ether ligands. This suggests that bismuth(III) methanesulfonate would likely engage in similar complexation reactions with soft donor ligands.

| Reactant | Product/Complex Formed | Type of Interaction | Reference |

|---|---|---|---|

| Cesium methanesulfonate (CsCH₃SO₃) | Cs[Bi(SO₃CH₃)₄] | Formation of a complex anion. | |

| Boron tribromide (BBr₃) | Bi(SO₃CH₃)₃·BBr₃ | Lewis acid-base adduct formation. | |

| Thio- and seleno-ether ligands (with BiX₃) | [BiX₃(L-L)] or [BiX₃(L-L)₂] | Coordination with sulfur/selenium donor atoms. |

Solution Chemistry Dynamics

The behavior of bismuth(III) methanesulfonate in solution is highly dependent on the solvent system. In pure methanesulfonic acid, it is only sparingly soluble.

In aqueous solutions, the chemistry is dominated by the strong tendency of the Bi³⁺ ion to hydrolyze. The chemical behavior of aqueous bismuth(III) is well-established:

In strongly acidic solutions (pH < 1), the bismuth(III) ion exists primarily as a hydrated cation, [Bi(H₂O)₈]³⁺, with a square antiprismatic geometry. Bismuth(III) methanesulfonate solutions are stable against hydrolysis under these highly acidic conditions and can be prepared at very high concentrations (e.g., >600 g/L), particularly through electrochemical methods like the anodic dissolution of metallic bismuth in methanesulfonic acid.

As the pH increases, even to values near zero in dilute solutions, hydrolysis begins with the formation of the mononuclear complex Bi(OH)²⁺.

At slightly higher pH, these mononuclear species polymerize to form polynuclear oxo-hydroxo clusters. The most prominent of these is a hexameric cation whose structure has been identified as [Bi₆O₄(OH)₄]⁶⁺.

This propensity for hydrolysis means that stable aqueous solutions of bismuth(III) methanesulfonate must be kept at a low pH. The methanesulfonate anion itself is the conjugate base of a strong acid, so it does not contribute to buffering or suppressing this hydrolysis. The stability of concentrated solutions is attributed to the high concentration of free methanesulfonic acid present.

Behavior in Various Aqueous and Non-Aqueous Electrolyte Systems

Bismuth(III) methanesulfonate exhibits distinct behavior depending on the nature of the solvent system. In aqueous solutions, particularly those containing free methanesulfonic acid, it is utilized as an electrolyte for processes like the electrorefining of crude bismuth. google.com In these systems, the electrolyte consists of water, bismuth methanesulfonate, and a controlled concentration of free methanesulfonic acid to maintain the stability of the Bi³⁺ ion. google.com The compound is partly miscible in water and undergoes hydrolysis, a behavior that can be controlled by the acidity of the solution. honeywell.com

In non-aqueous, basic organic solvents, its behavior changes significantly. While insoluble in common organic solvents like nitrobenzene (B124822) and acetonitrile, Bismuth(III) methanesulfonate dissolves in basic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). cdnsciencepub.com In these solvents, molar conductivity measurements of millimolar solutions suggest that the compound behaves as a 1:1 electrolyte. cdnsciencepub.com This indicates a degree of ionization and solvent interaction that is different from its behavior in purely aqueous or acidic systems. The use of molecular organic solvents like DMSO can lead to high metallic salt solubility, often around 1 M, which is significantly higher than in many aqueous systems. researchgate.net

| Solvent System | Behavior/Property | Observation | Source(s) |

|---|---|---|---|

| Aqueous (with free CH₃SO₃H) | Electrolyte | Used in electrorefining of bismuth; Bi³⁺ concentration typically 50-120 g/L. | google.com |

| Water | Solubility | Partly miscible, subject to hydrolysis. | honeywell.com |

| Nitrobenzene, Acetonitrile | Solubility | Insoluble. | cdnsciencepub.com |

| Dimethylformamide (DMF) | Electrolyte Behavior | Behaves as a 1:1 electrolyte. | cdnsciencepub.com |

| Dimethyl Sulfoxide (DMSO) | Electrolyte Behavior | Behaves as a 1:1 electrolyte; allows for high salt concentration. | cdnsciencepub.comresearchgate.net |

Solubility and Ionization Characteristics in Methanesulfonic Acid Solutions

Contrary to what might be expected, Bismuth(III) methanesulfonate is only very sparingly soluble in 100% methanesulfonic acid. cdnsciencepub.com This low solubility has made it difficult to study the conductivity of its solutions in this medium directly. cdnsciencepub.com

This characteristic contrasts with the analogous compounds of arsenic(III) and antimony(III). Tris(methanesulfonato)arsenic(III) and tris(methanesulfonato)antimony(III) are also only slightly soluble but to a greater extent than the bismuth compound, allowing for conductivity measurements which show they behave as weak electrolytes in 100% methanesulfonic acid. cdnsciencepub.com The solubility of these M(SO₃CH₃)₃ compounds decreases down the group from arsenic to bismuth. cdnsciencepub.com While As(SO₃CH₃)₃ and Sb(SO₃CH₃)₃ exhibit basic ionization in methanesulfonic acid, the insolubility of Bi(SO₃CH₃)₃ prevents a comparable analysis. cdnsciencepub.comresearchgate.net

| Compound | Solubility in 100% CH₃SO₃H | Electrolyte Behavior in 100% CH₃SO₃H | Source(s) |

|---|---|---|---|

| Arsenic(III) methanesulfonate | Slightly soluble (up to ~0.04 m) | Weak electrolyte (basic ionization) | cdnsciencepub.com |

| Antimony(III) methanesulfonate | Slightly soluble | Very weak electrolyte (basic ionization) | cdnsciencepub.com |

| Bismuth(III) methanesulfonate | Very sparingly soluble | Not determined due to low solubility | cdnsciencepub.com |

Role of pH in Solution Stability and Hydrolysis Inhibition

The stability of Bismuth(III) methanesulfonate in aqueous solution is critically dependent on pH. The Bi³⁺ ion is highly susceptible to hydrolysis, a process that begins at pH values near zero in dilute solutions. nih.govroyalholloway.ac.uk As the pH increases, hydrolysis proceeds, leading to the formation of various species. Below pH 2, the Bi³⁺ ion can remain soluble, but as the pH rises above 4, hydrolysis can lead to the formation of BiO⁺ precipitates.

To create stable, concentrated aqueous solutions of Bismuth(III) methanesulfonate, it is essential to maintain a low pH by ensuring a significant concentration of free methanesulfonic acid. google.com For example, a stable, saturated solution containing 380 g/L of bismuth was achieved in a solution that also contained 160 g/L of free methanesulfonic acid. This excess acid effectively inhibits the hydrolysis reactions that would otherwise lead to the precipitation of bismuthyl species or other insoluble hydrolysis products. royalholloway.ac.uk Therefore, the presence of free acid is a key factor in stabilizing Bi³⁺ in aqueous media.

| pH Range | Dominant Bismuth Species | Solution Stability | Source(s) |

|---|---|---|---|

| ~0 and below | Bi³⁺ (hydrated) | Stable | nih.gov |

| > 0 to ~2 | Bi(OH)²⁺, Bi³⁺ | Hydrolysis begins, risk of instability increases. | nih.govroyalholloway.ac.uk |

| > 4 | BiO⁺, Polymeric Species | Precipitation and instability are likely. |

Ligand Exchange Mechanisms in Bismuth(III) Methanesulfonate Systems

Bismuth(III) methanesulfonate is capable of undergoing ligand exchange and complex formation reactions, functioning as a Lewis acid. researchgate.net The methanesulfonate groups can be substituted by other ligands, or the bismuth center can expand its coordination sphere by adding new ligands.

This Lewis acidity is demonstrated by its reaction with cesium methanesulfonate in pure methanesulfonic acid to form the complex salt Cesium tetrakis(methanesulfonato)bismuthate(III), Cs[Bi(SO₃CH₃)₄]. cdnsciencepub.com In this reaction, a methanesulfonate ion from Cs(SO₃CH₃) adds to the Bi(SO₃CH₃)₃ molecule, showcasing a ligand addition mechanism.

Furthermore, ligand substitution reactions have been observed. For instance, the reaction of Bismuth(III) methanesulfonate with tetramethylammonium (B1211777) bromide results in the formation of bromide complexes, indicating that the methanesulfonate ligands can be displaced by bromide ions. cdnsciencepub.com These reactions highlight the ability of the bismuth(III) center in the methanesulfonate salt to interact with and exchange its ligands, a key aspect of its coordination chemistry. cdnsciencepub.comresearchgate.net

Catalytic Applications in Organic Synthesis

Lewis Acid Catalysis by Bismuth(III) Methanesulfonate (B1217627)

Bismuth(III) methanesulfonate functions as a Lewis acid, a substance that can accept an electron pair. This property allows it to activate various functional groups, thereby promoting chemical reactions. The coordination geometry of the bismuth center, when interacting with organic ligands or solvents, can influence its Lewis acidity and, consequently, its catalytic performance. For instance, in coordination with dimethyl sulfoxide (B87167) (DMSO), a specific geometry that enhances Lewis acidity has been observed, which is a critical factor for initiating certain types of reactions, such as ring-opening polymerizations.

The Friedel-Crafts reactions are a cornerstone of organic synthesis, involving the attachment of substituents to an aromatic ring. These reactions, which include acylation and alkylation, typically require a Lewis acid catalyst to activate the acylating or alkylating agent.

Studies have indicated the potential of Bismuth(III) methanesulfonate as a reusable and efficient catalyst for both Friedel-Crafts acylation and alkylation reactions. smolecule.com Its Lewis acidic nature enables the activation of substrates, which is a key step in these transformations. smolecule.com However, detailed research findings, including specific examples, reaction conditions, and yields for Friedel-Crafts reactions catalyzed specifically by Bismuth(III) methanesulfonate, are not extensively documented in the currently available literature.

The Mukaiyama aldol (B89426) reaction is a well-established carbon-carbon bond-forming reaction that involves the addition of a silyl (B83357) enol ether to an aldehyde or ketone, mediated by a Lewis acid. While various bismuth(III) salts, notably Bismuth(III) triflate, have been shown to be effective catalysts for this transformation, specific studies employing Bismuth(III) methanesulfonate for Mukaiyama aldol reactions are not readily found in the surveyed scientific literature.

The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring. The catalytic activity of Lewis acids is often employed to enhance the rate and selectivity of this reaction. Although other bismuth(III) compounds have been utilized as catalysts in Diels-Alder reactions, there is a lack of specific research data on the application of Bismuth(III) methanesulfonate in this context.

Epoxides are versatile intermediates that can undergo a variety of transformations, including rearrangements and ring-opening reactions. Lewis acids are frequently used to catalyze these processes. While bismuth(III) salts like the triflate and chloride have been reported to effectively catalyze the conversion of epoxides to 1,3-dioxolanes, specific reports on the use of Bismuth(III) methanesulfonate for these or other epoxide transformations are not detailed in the available literature.

The acetylation and benzoylation of alcohols and phenols are common protection strategies in organic synthesis, often catalyzed by Lewis acids. Bismuth(III) triflate, for example, is known to be a highly efficient catalyst for these reactions. However, research findings specifically detailing the use of Bismuth(III) methanesulfonate as a catalyst for the acetylation and benzoylation of alcohols and phenols are not prominently featured in the scientific literature surveyed.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is often catalyzed by a Lewis acid. While the catalytic activity of Bismuth(III) triflate in Knoevenagel condensations has been documented, there is a scarcity of specific studies on the application of Bismuth(III) methanesulfonate for this transformation.

General Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

The Lewis acidic nature of the Bi(III) center is central to its catalytic activity, enabling the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in organic chemistry. researchgate.netiwu.edu

Carbon-Carbon Bond Formation:

Bismuth(III) salts have demonstrated significant efficacy in catalyzing a range of C-C bond-forming reactions, including Friedel-Crafts, Aldol, and Knoevenagel reactions. iwu.edu While specific studies on Bismuth(III) methanesulfonate are not extensively documented, its behavior can be inferred from the well-established reactivity of other bismuth(III) salts, such as the chloride and triflate analogues.

The Friedel-Crafts acylation , a classic method for forming C-C bonds with aromatic compounds, is often catalyzed by strong Lewis acids. Bismuth(III) salts like bismuth(III) triflate have been shown to be highly effective catalysts for this transformation. nih.govresearchgate.net These catalysts activate the acylating agent, rendering it more electrophilic and susceptible to attack by the aromatic ring. masterorganicchemistry.com It is anticipated that Bismuth(III) methanesulfonate would also facilitate this reaction, offering a milder alternative to traditional catalysts.

| Reactants | Catalyst (mol%) | Solvent | Temp. (°C) | Product | Yield (%) |

| Anisole, Benzoyl Chloride | Bi(OTf)₃ (catalytic) | Ionic Liquid | RT | 4-Methoxybenzophenone | High |

| Toluene, Acetic Anhydride (B1165640) | BiCl₃ (10-20) | Reflux | - | Methylbenzophenone | 40-70 |

| Naphthalene, Benzoyl Chloride | BiCl₃ (10) | CH₂Cl₂ | Reflux | 1-Benzoylnaphthalene | 91 |

| Sydnone, Acetic Anhydride | Bi(OTf)₃ (25) | Acetonitrile | 95 | 4-Acetyl-3-phenylsydnone | High |

Table 1: Examples of Bismuth(III)-Catalyzed Friedel-Crafts Acylation Reactions. This table is illustrative of the general catalytic activity of Bismuth(III) salts in Friedel-Crafts reactions. Specific data for Bismuth(III) methanesulfonate is limited in the literature. Data sourced from nih.govlookchem.comdrugfuture.com.

Carbon-Heteroatom Bond Formation:

The formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds is crucial for the synthesis of a vast array of organic molecules, including ethers, esters, and amines. Bismuth(III) catalysts have been employed in various C-X bond-forming reactions. For instance, Bismuth(III) triflate is an efficient catalyst for the acylation of alcohols and the opening of epoxides with aromatic amines. mdpi.com These reactions proceed through the Lewis acid activation of the carbonyl or epoxide group by the bismuth center. Given its similar Lewis acidic properties, Bismuth(III) methanesulfonate is expected to be a viable catalyst for such transformations, although detailed studies are less prevalent.

Role in Polymerization Processes

Bismuth-based catalysts are gaining prominence in polymerization, particularly in the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). nih.govresearchgate.net These polymers have significant applications in the biomedical field. nih.govresearchgate.net

The mechanism of ROP catalyzed by bismuth compounds, such as Bismuth(III) 2-ethylhexanoate (B8288628) (BiOct₃), typically involves a coordination-insertion mechanism. The bismuth catalyst activates the monomer by coordinating to the carbonyl oxygen of the cyclic ester. This is followed by nucleophilic attack from an initiator (e.g., an alcohol), leading to the ring opening of the monomer and propagation of the polymer chain.

While extensive research has been conducted on catalysts like BiOct₃ and Bismuth(III) triflate nih.govrsc.org, specific studies detailing the use of Bismuth(III) methanesulfonate are sparse. However, its chemical similarity to Bismuth(III) triflate suggests it would be an effective catalyst for ROP. The sulfonate ligand's properties can influence the catalyst's activity and the resulting polymer's characteristics. Bismuth triflate has been shown to be an exceptionally reactive catalyst for the ROP of ε-caprolactone, even at room temperature. rsc.org

| Monomer(s) | Catalyst System | Temp. (°C) | Polymer | Conversion (%) |

| L-lactide (L-LA) | PEG200-BiOct₃ | 110-130 | Poly(L-lactide) (PLA) | ~100 |

| ε-caprolactone (CL) | PEG200-BiOct₃ | 130 | Poly(ε-caprolactone) (PCL) | ~100 |

| L-LA, CL | PEG200-BiOct₃ | 130 | Poly(l-lactide-co-ε-caprolactone) | ~100 |

| ε-caprolactone (CL) | Bi(OTf)₃ | 20 | Poly(ε-caprolactone) (PCL) | High |

Table 2: Examples of Bismuth(III)-Catalyzed Ring-Opening Polymerization. This table illustrates the effectiveness of various Bismuth(III) catalysts in polyester (B1180765) synthesis. Data sourced from nih.govresearchgate.netrsc.org.

Catalyst Reusability and Efficiency Studies in Homogeneous and Heterogeneous Systems

The efficiency and reusability of a catalyst are critical factors for sustainable chemical processes. Catalysis can be classified as homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where it is in a different phase.

Homogeneous Catalysis: Bismuth(III) methanesulfonate is typically soluble in polar organic solvents, and in these cases, it acts as a homogeneous catalyst. Homogeneous catalysts often exhibit high activity and selectivity. However, a significant drawback is the difficulty in separating the catalyst from the reaction mixture for reuse. researchgate.net

Heterogeneous Catalysis: To overcome the challenge of catalyst separation, efforts are often made to heterogenize homogeneous catalysts. This can be achieved by immobilizing the catalyst on a solid support. While no specific studies on heterogenized Bismuth(III) methanesulfonate were identified, research on other bismuth salts provides a proof of concept. For example, in Friedel-Crafts acylations catalyzed by Bismuth(III) chloride, the catalyst can be recovered from the aqueous work-up as insoluble Bismuth(III) oxychloride (BiOCl). This recovered solid can then be reused in subsequent reactions, demonstrating a practical approach to catalyst recycling. lookchem.com Such a strategy could potentially be adapted for systems involving Bismuth(III) methanesulfonate.

The development of robust, recyclable catalytic systems is a key area of research aimed at improving the economic and environmental viability of chemical syntheses.

Comparative Catalytic Activity with Other Bismuth(III) Salts (e.g., Trifluoromethanesulfonate)

The catalytic activity of a Bismuth(III) salt is significantly influenced by the nature of its counter-ion (anion). A comparison between Bismuth(III) methanesulfonate (Bi(OMs)₃) and Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) is instructive. Both are salts of sulfonic acids, but the triflate anion (CF₃SO₃⁻) possesses a strongly electron-withdrawing trifluoromethyl group, in contrast to the methyl group of the mesylate anion (CH₃SO₃⁻).

This difference in electronegativity has a profound effect on the Lewis acidity of the bismuth center. The trifluoromethyl group in the triflate anion inductively pulls electron density away from the bismuth atom, making it more electron-deficient and thus a stronger Lewis acid. researchgate.net This enhanced Lewis acidity often translates to higher catalytic activity.

Numerous studies have highlighted the exceptional catalytic prowess of Bismuth(III) triflate in a wide range of organic reactions, including Friedel-Crafts acylations, aldol reactions, Diels-Alder reactions, and glycosylations. researchgate.netresearchgate.net It is often found to be more active than other metal triflates and other bismuth salts. researchgate.net

| Feature | Bismuth(III) methanesulfonate (Bi(OMs)₃) | Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) |

| Anion Structure | CH₃SO₃⁻ | CF₃SO₃⁻ |

| Inductive Effect | Weakly electron-donating (methyl group) | Strongly electron-withdrawing (trifluoromethyl group) |

| Lewis Acidity | Moderate | High |

| Catalytic Activity | Generally good, but less studied | Generally very high and widely documented |

| Applications | Expected in similar reactions to Bi(OTf)₃ | Friedel-Crafts, Aldol, Diels-Alder, Polymerization, Glycosylation |

Table 3: Comparison of Bismuth(III) Methanesulfonate and Trifluoromethanesulfonate.

Electrochemical and Materials Science Applications of Bismuth Iii Methanesulfonate

Electrodeposition Processes

The electrodeposition of metals and their alloys from methanesulfonate-based electrolytes has emerged as a viable and more environmentally friendly alternative to traditional plating baths. Bismuth(III) methanesulfonate (B1217627) is a key component in these processes, facilitating the formation of high-quality metallic coatings.

Formation of Bismuth and Bismuth Alloy Coatings

Bismuth(III) methanesulfonate is extensively used in the electrodeposition of both pure bismuth and bismuth alloy coatings. These coatings are valued for their unique properties, such as being lead-free, which makes them suitable for applications in electronics and other industries seeking to move away from hazardous materials.

Methanesulfonic acid-based baths containing bismuth(III) methanesulfonate are employed for the electroplating of tin-bismuth alloys. These alloys are particularly useful as lead-free solders. The concentration of bismuth in the plating bath, replenished by bismuth(III) methanesulfonate, is a critical parameter that influences the composition and properties of the deposited alloy.

The electrodeposition of pure bismuth from a methanesulfonate bath is another significant application. These baths can be operated over a range of current densities and temperatures to produce bismuth layers with desired thicknesses and properties. For instance, bismuth layers with thicknesses from 1 µm to 30 µm can be electroplated onto various substrates, including copper, nickel, and their alloys.

| Parameter | Bismuth Plating | Tin-Bismuth Alloy Plating |

|---|---|---|

| Bismuth Ion Concentration | 5 g/L to 60 g/L | Variable, dependent on desired alloy composition |

| Current Density | 0.5 ASD to 25 ASD | Not specified |

| Temperature | Room temperature to 60 °C | Not specified |

Electrodeposition on Lead Dioxide (PbO₂) Electrodes and its Impact on Electrode Properties

The addition of bismuth ions, sourced from bismuth(III) methanesulfonate, to methanesulfonate electrolytes for the electrodeposition of lead dioxide (PbO₂) has a notable impact on the properties of the resulting electrodes. While the fundamental mechanism of PbO₂ electrodeposition remains unchanged, the presence of bismuth ions influences the kinetics of the process.

Research has shown that bismuth ions in the deposition solution lead to a decrease in the rate constants of lead dioxide formation. This is attributed to the adsorption of Bi³⁺ ions onto the electrode surface, which inhibits the electrodeposition process. As the concentration of bismuth ions increases, the apparent heterogeneous rate constant for the anodic oxidation of Pb(II) decreases. scispace.com

Despite the inhibition of the deposition rate, the incorporation of bismuth into the PbO₂ coating has beneficial effects on the electrode's morphology and electrocatalytic properties. The presence of bismuth diminishes the crystal particle size of the lead dioxide, leading to a more refined microstructure. mdpi.com

Enhancement of Oxygen Evolution Overpotential in Electrolytic Processes

A significant consequence of doping lead dioxide electrodes with bismuth via electrodeposition from a methanesulfonate bath is the enhancement of the oxygen evolution overpotential. The oxygen evolution reaction (OER) is a critical process in many electrolytic applications, and a high overpotential for this reaction is often desirable to improve current efficiency for the primary electrochemical process.

Studies have demonstrated that PbO₂ electrodes modified with bismuth exhibit a sensibly higher oxygen overpotential compared to non-modified PbO₂ electrodes. mdpi.com This phenomenon is hypothesized to be due to a mechanism involving the transfer of an increased number of oxygen radical intermediates to Bi(III), leading to the formation of Bi(IV) and Bi(V) species that can participate in the O₂ evolution process. mdpi.com

| Parameter | Observation | Reference |

|---|---|---|

| Deposition Kinetics | Decreased rate constants of PbO₂ formation due to Bi³⁺ adsorption. | scispace.com |

| Coating Morphology | Diminished crystal particle size. | mdpi.com |

| Electrocatalytic Property | Increased oxygen evolution overpotential. | mdpi.com |

Influence on Heterogeneous Nucleation in Electrodeposition

The initial stages of electrodeposition, specifically nucleation and growth, are critical in determining the final properties of the deposited film. Chronoamperometry studies of bismuth electrodeposition from a methanesulfonic acid medium have revealed that the nucleation and growth of bismuth grains follow a three-dimensional (3D) "nucleation/growth" mechanism. scispace.com

Analysis of current transients according to established models, such as the Scharifker-Hills model, can distinguish between instantaneous and progressive nucleation. In instantaneous nucleation, all nuclei form at the beginning of the potential step, while in progressive nucleation, the number of nuclei increases over time. For bismuth deposition in a methanesulfonate system, the specific mode of nucleation can be influenced by factors such as the applied potential and the presence of additives. scispace.com

Advanced Materials Precursor Roles

Beyond its applications in electrodeposition, bismuth(III) methanesulfonate serves as a valuable precursor for the synthesis of advanced functional materials. Its high solubility and the clean decomposition of the methanesulfonate anion make it an attractive starting material for producing a variety of bismuth-containing compounds with specific optical and electrical properties.

Synthesis of Functional Materials with Specific Optical or Electrical Properties

Bismuth(III) methanesulfonate is a suitable precursor for the synthesis of various bismuth-based functional materials, including bismuth oxide (Bi₂O₃), bismuth vanadate (B1173111) (BiVO₄), and bismuth ferrite (B1171679) (BiFeO₃). These materials exhibit a range of interesting and useful optical and electrical properties. While many synthesis routes for these materials have utilized other bismuth salts like bismuth nitrate (B79036), the principles of solution-based synthesis are transferable, and bismuth(III) methanesulfonate can be expected to serve as an effective source of Bi³⁺ ions.

Bismuth Oxide (Bi₂O₃): Bismuth oxide nanoparticles exhibit a wide band gap and high refractive index, making them suitable for applications in photocatalysis and optoelectronics. For instance, Bi₂O₃ nanoparticles synthesized via a hydrothermal method have shown a band gap value of around 2.42 eV to 2.74 eV. scispace.com The optical properties are influenced by the synthesis conditions and the resulting particle size and morphology.

Bismuth Vanadate (BiVO₄): Bismuth vanadate is a well-known photocatalyst with applications in water splitting and environmental remediation. It possesses a band gap in the visible range, allowing it to absorb a significant portion of the solar spectrum. The electrical properties of BiVO₄, such as its dielectric behavior, are also of interest. Studies on BiVO₄ prepared by solid-state sintering have revealed phase transitions at different temperatures, and the material exhibits semiconducting-like features at higher temperatures. chula.ac.th

Bismuth Ferrite (BiFeO₃): Bismuth ferrite is a multiferroic material, exhibiting both ferroelectric and antiferromagnetic properties at room temperature. These properties make it a candidate for applications in data storage and spintronics. The optical properties of BiFeO₃ nanoparticles, such as their optical band gap, are also a subject of research.

| Material | Potential Synthesis Route | Key Properties | Potential Applications |

|---|---|---|---|

| Bismuth Oxide (Bi₂O₃) | Hydrothermal, Sol-gel | Wide band gap (e.g., 2.42-2.74 eV), high refractive index | Photocatalysis, Optoelectronics |

| Bismuth Vanadate (BiVO₄) | Solid-state sintering, Hydrothermal | Visible light absorption, Semiconducting behavior | Photocatalysis, Water splitting |

| Bismuth Ferrite (BiFeO₃) | Sol-gel, Hydrothermal | Multiferroic (ferroelectric and antiferromagnetic) | Data storage, Spintronics |

Production of Bismuth(III) Oxide Nanostructures via Precursor Decomposition

Following a comprehensive review of available scientific literature, no specific research was identified detailing the use of Bismuth(III) methanesulfonate as a precursor for the production of Bismuth(III) Oxide (Bi₂O₃) nanostructures via thermal decomposition. The synthesis of Bi₂O₃ nanostructures is well-documented using various other precursors, such as bismuth nitrate, bismuth tartrate, and bismuth carboxylates, which are subjected to processes like calcination, hydrothermal synthesis, or solvothermal methods. However, the application of Bismuth(III) methanesulfonate for this particular synthetic route does not appear to be a widely practiced or published method.

Surface Modification and Electrode Surface Doping Applications

The incorporation of bismuth into the PbO₂ matrix has a notable effect on the material's morphology and electrocatalytic behavior. Research shows that doping PbO₂ with bismuth from a methanesulfonate bath leads to a reduction in the size of the crystal particles. This morphological change is accompanied by an increase in the oxygen evolution overpotential on the modified electrodes compared to undoped PbO₂ electrodes.

The enhanced electrocatalytic activity is hypothesized to be due to a mechanism involving the higher oxidation states of bismuth. It is proposed that an increased number of oxygen radical intermediates are transferred to Bi(III) sites, generating Bi(IV) and Bi(V) species. These higher-valence species can then participate in the oxygen evolution reaction, altering the pathway and efficiency of the process.

The use of bismuth for surface modification extends to the development of electrochemical sensors. Bismuth film electrodes (Bi-FEs) are recognized as a non-toxic and environmentally friendly alternative to traditional mercury electrodes for detecting heavy metals via anodic stripping voltammetry. These sensors leverage bismuth's ability to form alloys with heavy metals, which facilitates their detection. While various bismuth salts can be used to create these films, methanesulfonate solutions provide a "green" medium for the electrochemical deposition of the bismuth film onto substrates like glassy carbon electrodes.

Research Findings on Bismuth-Doped Lead Dioxide Coatings

| Property | Undoped PbO₂ | Bismuth-Doped PbO₂ | Reference |

| Crystal Particle Size | Larger | Diminished | |

| Oxygen Overpotential | Lower | Sensibly Higher | |

| Proposed Mechanism | Standard O₂ Evolution | Involvement of Bi(IV)/Bi(V) species |

Mechanistic Investigations of Bismuth Iii Methanesulfonate Reactivity

Elucidation of Catalytic Reaction Mechanisms

Bismuth(III) compounds, including the methanesulfonate (B1217627) salt, are recognized for their utility as Lewis acid catalysts in a variety of organic transformations. researchgate.net Their catalytic activity stems from the ability of the bismuth(III) center to accept electron pairs, thereby activating substrates for subsequent reactions.

Detailed Pathways in Lewis Acid Catalyzed Transformations

While specific mechanistic studies focusing exclusively on bismuth(III) methanesulfonate are not extensively documented in publicly available literature, the general principles of Lewis acid catalysis by bismuth(III) salts can be applied to understand its likely reaction pathways. Bismuth(III) methanesulfonate can catalyze a range of transformations, including Friedel-Crafts reactions and aldol (B89426) condensations.

In a typical Friedel-Crafts acylation , the bismuth(III) center coordinates to the carbonyl oxygen of an acyl halide or anhydride (B1165640). scienceinfo.comnih.govmasterorganicchemistry.com This coordination polarizes the carbon-halogen or carbon-oxygen bond, increasing the electrophilicity of the acyl group and facilitating its attack by an aromatic ring. The catalytic cycle would involve the formation of an acylium ion or a highly polarized bismuth-acyl halide complex, followed by electrophilic aromatic substitution and subsequent regeneration of the bismuth(III) methanesulfonate catalyst.